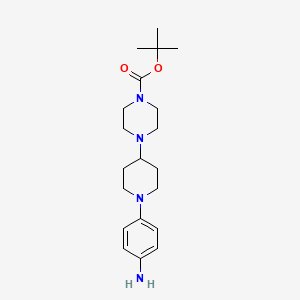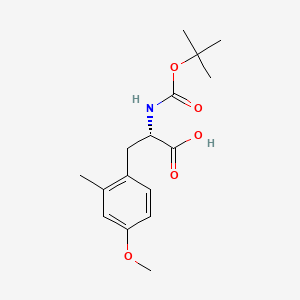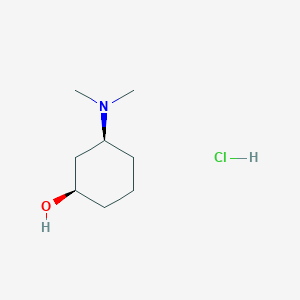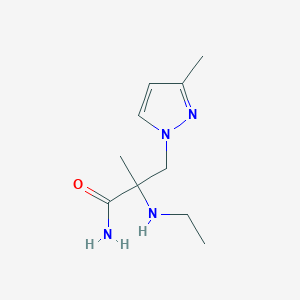
tert-Butyl 4-(1-(4-aminophenyl)piperidin-4-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(1-(4-aminophenyl)piperidin-4-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H23N3O2 and a molecular weight of 277.37 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(1-(4-aminophenyl)piperidin-4-yl)piperazine-1-carboxylate typically involves the reduction of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate. This reduction is carried out using palladium on carbon (Pd/C) as a catalyst and hydrogen gas in a mixture of ethanol and ethyl acetate at room temperature for 42 hours . The reaction mixture is then filtered through diatomaceous earth and concentrated under reduced pressure to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(1-(4-aminophenyl)piperidin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydrogen gas and a palladium catalyst.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions
Reduction: Palladium on carbon (Pd/C) and hydrogen gas in ethanol and ethyl acetate.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine.
Scientific Research Applications
tert-Butyl 4-(1-(4-aminophenyl)piperidin-4-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Employed in the development of biochemical assays.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1-(4-aminophenyl)piperidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, influencing their activity and function. The compound may also participate in various biochemical pathways, modulating the activity of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(1-(4-aminophenyl)piperidin-4-yl)piperazine-1-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in multiple research and industrial applications.
Properties
Molecular Formula |
C20H32N4O2 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
tert-butyl 4-[1-(4-aminophenyl)piperidin-4-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H32N4O2/c1-20(2,3)26-19(25)24-14-12-23(13-15-24)18-8-10-22(11-9-18)17-6-4-16(21)5-7-17/h4-7,18H,8-15,21H2,1-3H3 |
InChI Key |
DUUWRQIUPBZVGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4',5-Di-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B13644358.png)
![3-(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B13644370.png)



![8-Methylpyrido[4,3-d]pyrimidin-5-ol](/img/structure/B13644397.png)




![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(methylsulfanyl)phenyl]propanoicacid](/img/structure/B13644432.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B13644434.png)


